Dual Bfl-1/Mcl-1 Inhibition Profile
Bfl-1-IN-1 inhibits Bfl-1 with a Ki of 0.63 μM and Mcl-1 with a Ki of 6.77 μM, yielding approximately 10.7-fold selectivity for Bfl-1 over Mcl-1 . In contrast, the selective covalent Bfl-1 inhibitor ZH97 exhibits a binding Ki of 0.41 μM for Bfl-1 and demonstrates >200-fold selectivity over Mcl-1 (Ki > 80 μM) . Similarly, Bfl-1-IN-6 displays an IC50 of 19 nM for Bfl-1 with IC50 values >30 μM for Mcl-1, Bcl-2, and Bcl-xL in FRET assays, representing >1500-fold selectivity . This places Bfl-1-IN-1 in a unique functional class: a Bfl-1-preferring dual inhibitor with defined, measurable Mcl-1 activity, rather than an exquisitely selective Bfl-1 agent.
ZH97: >200-fold selectivity
Bfl-1-IN-6: >1500-fold selectivity
| Evidence Dimension | Bfl-1 inhibition potency and selectivity over Mcl-1 |
|---|---|
| Target Compound Data | Bfl-1 Ki = 0.63 μM; Mcl-1 Ki = 6.77 μM |
| Comparator Or Baseline | ZH97: Bfl-1 Ki = 0.41 μM, Mcl-1 Ki > 80 μM (>200-fold selectivity); Bfl-1-IN-6: Bfl-1 IC50 = 19 nM, Mcl-1 IC50 > 30 μM (>1500-fold selectivity) |
| Quantified Difference | Bfl-1-IN-1 exhibits 10.7-fold Bfl-1 selectivity vs. >200-fold for ZH97 and >1500-fold for Bfl-1-IN-6 |
| Conditions | Biochemical binding assays (Ki determination) and TR-FRET assays (IC50) |
Why This Matters
This differential selectivity profile makes Bfl-1-IN-1 uniquely suited for probing the functional interplay between Bfl-1 and Mcl-1 in cellular systems where both proteins contribute to apoptotic resistance, whereas highly selective Bfl-1 inhibitors may fail to recapitulate dual-target biology.
